molecular formula C8H7ClFNO2 B13697091 2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride

2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride

Cat. No.: B13697091
M. Wt: 203.60 g/mol
InChI Key: TUSHVEUHOSGERI-UHFFFAOYSA-N
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Description

2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol This compound is known for its unique structural properties, which include a fluorine atom, a hydroxy group, and a methoxy group attached to a benzimidoyl chloride core

Preparation Methods

The synthesis of 2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride typically involves the reaction of 2-fluoro-5-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with thionyl chloride to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Chemical Reactions Analysis

2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate .

Scientific Research Applications

2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the hydroxy and methoxy groups contribute to its reactivity and stability. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

2-fluoro-N-hydroxy-5-methoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C8H7ClFNO2/c1-13-5-2-3-7(10)6(4-5)8(9)11-12/h2-4,12H,1H3

InChI Key

TUSHVEUHOSGERI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)C(=NO)Cl

Origin of Product

United States

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